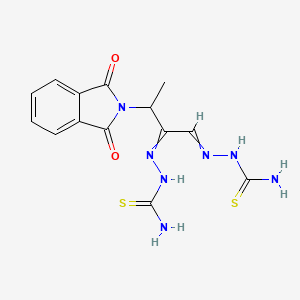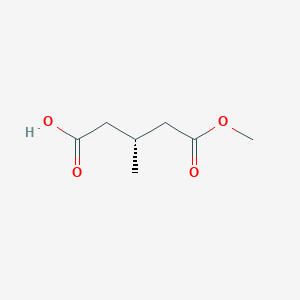
(R)-1-Methyl hydrogen 3-methylglutarate
Overview
Description
“®-1-Methyl hydrogen 3-methylglutarate” is a monoester of 3-methylglutarate . It’s used in the preparation of important chiral building blocks . The molecular formula is C8H14O4 .
Synthesis Analysis
Enantiomerically pure monoesters of 3-methylglutarate allow the preparation of important chiral building blocks. This includes the synthesis of both enantiomers of β-methyl-γ-valerolactone, synthesis of ®-3-methylhexanol, and Kolbe synthesis of long-chain acids .Molecular Structure Analysis
The molecular weight of “®-1-Methyl hydrogen 3-methylglutarate” is 174.19 g/mol . The molecular formula is C8H14O4 . The IUPAC name is (3 R )-5-ethoxy-3-methyl-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-Methyl hydrogen 3-methylglutarate” include a molecular weight of 174.19 g/mol, a topological polar surface area of 63.6 Ų, and a complexity of 164 .Scientific Research Applications
Pheromone Synthesis
(R)-1-Methyl hydrogen 3-methylglutarate has been utilized as a chiral building block in synthesizing biologically active compounds. A notable application is the synthesis of pheromones, including the sex pheromone of the southern corn rootworm, Diabrotica undecimpunctata howardi Barber. This compound has also been used to prepare enantiomerically pure (R)-3-methyl-1-pentanol and (R)-5-methyl-i-tricosyne, important in the development of other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
Alarm Pheromone Synthesis
Another significant application is in the synthesis of alarm pheromones for ants of the genus Crematogaster. Both enantiomers of 6-methyl-3-octanone, a component of the alarm pheromone, have been synthesized using enantiomerically pure this compound (Naoshima, Hayashi, & Ochi, 1988).
Hydrolysis Monitoring
The compound has been used in studies of hydrolysis processes in organic solids. Experiments and calculations have been conducted to observe methyl group rotation in samples containing 3-methylglutaric anhydride and acid, providing insights into solid-state chemical reactions (Beckmann et al., 2017).
Enantioselective Synthesis
This compound has been employed in the enantioselective synthesis of various compounds. For instance, it has been used in the synthesis of Windaus and Grundmann's C19 ketone, a compound of interest in organic chemistry (Kocieński, Lythgoe, & Roberts, 1978).
Metal-Organic Complexes
This compound has been a key ingredient in creating metal-organic complexes with potential applications in fluorescence and magnetism. These complexes have been characterized for their crystal structures and fluorescence properties, offering a pathway to novel materials (Zheng, Liu, & Yao, 2009).
Photocatalytic Applications
Studies have explored the use of derivatives of this compound in photocatalytic processes, such as the degradation of pollutants, highlighting its potential in environmental applications (Wu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of ®-1-Methyl hydrogen 3-methylglutarate, also known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a four-electron oxidoreduction that is the rate-limiting step in the synthesis of cholesterol and other isoprenoids .
Mode of Action
The interaction of ®-1-Methyl hydrogen 3-methylglutarate with its target, HMG-CoA reductase, results in the conversion of HMG-CoA to mevalonate . This reaction is a crucial step in the synthesis of cholesterol and other isoprenoids .
Biochemical Pathways
The compound plays a significant role in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a key step in this pathway .
Result of Action
The action of ®-1-Methyl hydrogen 3-methylglutarate on HMG-CoA reductase results in the production of mevalonate, a precursor for the synthesis of cholesterol and other isoprenoids . This can have significant effects at the molecular and cellular levels, influencing the production of these crucial biomolecules.
Biochemical Analysis
Biochemical Properties
®-1-Methyl hydrogen 3-methylglutarate plays a crucial role in biochemical reactions, particularly in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with several enzymes, including 3-hydroxy-3-methylglutaryl-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate . The interaction between ®-1-Methyl hydrogen 3-methylglutarate and these enzymes is vital for regulating cholesterol levels and other metabolic processes.
Cellular Effects
®-1-Methyl hydrogen 3-methylglutarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound affects the mevalonate pathway, which is critical for cell membrane integrity, protein prenylation, and other cellular functions . By modulating these pathways, ®-1-Methyl hydrogen 3-methylglutarate can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of ®-1-Methyl hydrogen 3-methylglutarate involves its interaction with 3-hydroxy-3-methylglutaryl-CoA reductase . This enzyme catalyzes the reduction of HMG-CoA to mevalonate, a key step in the mevalonate pathway . ®-1-Methyl hydrogen 3-methylglutarate binds to the active site of the enzyme, inhibiting its activity and thereby regulating cholesterol biosynthesis and other downstream processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-Methyl hydrogen 3-methylglutarate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that ®-1-Methyl hydrogen 3-methylglutarate can induce DNA damage in rat striatum, highlighting its potential impact on cellular health over extended periods .
Dosage Effects in Animal Models
The effects of ®-1-Methyl hydrogen 3-methylglutarate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . For instance, intrastriatal administration of the compound in rats has been shown to increase DNA damage frequency and index, indicating potential toxicity at elevated doses .
Metabolic Pathways
®-1-Methyl hydrogen 3-methylglutarate is involved in the mevalonate pathway, where it interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase . This pathway is crucial for the biosynthesis of cholesterol and other isoprenoids, and the compound’s role in this pathway highlights its importance in metabolic regulation .
Transport and Distribution
Within cells and tissues, ®-1-Methyl hydrogen 3-methylglutarate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
®-1-Methyl hydrogen 3-methylglutarate is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell .
Properties
IUPAC Name |
(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426441 | |
| Record name | Methyl (R)-(+)-3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63473-60-9 | |
| Record name | Methyl (R)-(+)-3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




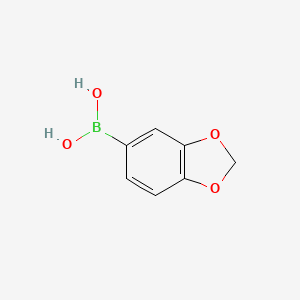
![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
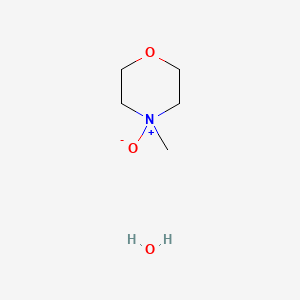
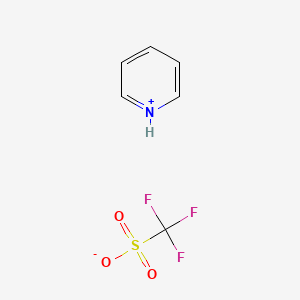
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
